molecular formula C9H11NO3 B14400827 Methyl 3-hydroxy-5-(methylamino)benzoate CAS No. 89610-99-1

Methyl 3-hydroxy-5-(methylamino)benzoate

Cat. No.: B14400827
CAS No.: 89610-99-1
M. Wt: 181.19 g/mol
InChI Key: PXKDKRMXHVKOAF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(methylamino)benzoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and a methylamino group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(methylamino)benzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Methylation: The amino group is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a hydroxylation reaction using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(methylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 3-hydroxy-5-(methylamino)benzaldehyde.

    Reduction: Formation of 3-hydroxy-5-(methylamino)benzyl alcohol.

    Substitution: Formation of 3-hydroxy-5-(azido)benzoate.

Scientific Research Applications

Methyl 3-hydroxy-5-(methylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-5-(methylamino)benzoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Methyl 3-hydroxy-5-(methylamino)benzoate can be compared with other similar compounds, such as:

    Methyl 3-hydroxybenzoate: Lacks the methylamino group, resulting in different reactivity and biological activity.

    Methyl 5-(methylamino)benzoate: Lacks the hydroxyl group, affecting its chemical properties and interactions.

    Methyl 3-amino-5-hydroxybenzoate: Similar structure but with an amino group instead of a methylamino group, leading to different reactivity and applications.

Properties

CAS No.

89610-99-1

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-hydroxy-5-(methylamino)benzoate

InChI

InChI=1S/C9H11NO3/c1-10-7-3-6(9(12)13-2)4-8(11)5-7/h3-5,10-11H,1-2H3

InChI Key

PXKDKRMXHVKOAF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)OC)O

Origin of Product

United States

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